Rifamycin
Overview
Description
Rifamycin is a group of antibiotics that are synthesized either naturally by the bacterium Amycolatopsis rifamycinica or artificially. They belong to the larger family of ansamycins and are particularly effective against mycobacteria. This compound is used to treat tuberculosis, leprosy, and mycobacterium avium complex infections . The compound was first isolated in 1957 from a fermentation culture of Streptomyces mediterranei .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rifamycin can be synthesized through various methods. One common method involves the reaction of this compound S with formaldehyde and a primary aliphatic amine in the presence of manganese dioxide, followed by treatment with 1-amino-4-methylpiperazine . Another method involves continuous flow synthesis starting from this compound S and tert-butylamine in a microreactor, yielding rifampicin with a 67% overall yield .
Industrial Production Methods: Industrial production of this compound typically involves fermentation using Amycolatopsis rifamycinica. The fermentation process is optimized to maximize the yield of this compound B, which is then chemically modified to produce various derivatives such as rifampicin, rifabutin, and rifapentine .
Chemical Reactions Analysis
Types of Reactions: Rifamycin undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, this compound S can be oxidized to this compound SV, which can then be reduced to this compound B .
Common Reagents and Conditions:
Oxidation: this compound S is oxidized using manganese dioxide.
Reduction: this compound SV is reduced using sodium borohydride.
Substitution: this compound B can undergo substitution reactions with primary amines to form derivatives like rifampicin.
Major Products:
Rifampicin: Formed by reacting this compound SV with 1-amino-4-methylpiperazine.
Rifabutin: A derivative of this compound with modifications at specific positions.
Scientific Research Applications
Rifamycin has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various derivatives.
Biology: Studied for its effects on bacterial RNA polymerase.
Medicine: Used to treat tuberculosis, leprosy, and mycobacterium avium complex infections.
Industry: Employed in the production of antibiotics and other pharmaceuticals.
Mechanism of Action
Rifamycin exerts its effects by inhibiting bacterial DNA-dependent RNA polymerase. This inhibition prevents the synthesis of RNA, leading to the death of the bacteria . The compound binds strongly to the beta-subunit of the RNA polymerase, blocking the elongation of the RNA chain .
Comparison with Similar Compounds
Rifampicin: A derivative of rifamycin B, commonly used to treat tuberculosis.
Rifabutin: Another derivative, used primarily for treating mycobacterium avium complex infections.
Rifapentine: Similar to rifampicin but with a longer half-life.
Uniqueness: this compound and its derivatives are unique due to their strong binding affinity to bacterial RNA polymerase and their effectiveness against mycobacteria. Unlike other antibiotics, rifamycins do not show cross-resistance with other antibiotic classes .
This compound’s ability to inhibit RNA synthesis makes it a critical component in the treatment of various bacterial infections, particularly those caused by mycobacteria .
Properties
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H47NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46)/b11-10+,14-13+,17-12-/t16-,18+,19+,20+,25-,29-,30+,33+,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYYPODYNSCCOU-ODRIEIDWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H47NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14897-39-3 (unspecified hydrochloride salt), 15105-92-7 (mono-hydrochloride salt) | |
Record name | Rifamycin [USAN:INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006998603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1032014 | |
Record name | Rifamycin SV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1032014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
697.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Record name | Rifamycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11753 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Rifamycins, as well as all the other members of this group, present an antibacterial mechanism of action related to the inhibition of RNA synthesis. This mechanism of action is done by the strong binding to the DNA-dependent RNA polymerase of prokaryotes. The inhibition of the RNA synthesis is thought to be related with the initiation phase of the process and to involve stacking interactions between the naphthalene ring and the aromatic moiety in the polymerase. As well, it has been suggested that the presence of zinc atoms in the polymerase allows for the binding of phenolic -OH groups of the naphthalene ring. In eukaryotic cells, the binding is significantly reduced making them at least 100 to 10,000 times less sensitive to the action of rifamycins. The members of the rifamycin family present the same mechanism of action and the structural modifications are usually related to pharmacokinetic properties as well as to the interaction with eukaryotic cells. | |
Record name | Rifamycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11753 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
6998-60-3 | |
Record name | Rifamycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6998-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rifamycin [USAN:INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006998603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rifamycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11753 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rifamycin SV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1032014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rifamycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.522 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RIFAMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU69T8ZZPA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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